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Ebov-GP-IN-1

Ebola virus entry inhibition EBOV-GP pseudotyped virus antiviral potency comparison

Pseudotyped-virus screens often suffer from off-target effects that confound hit validation. EBOV-GP-IN-1 (Compound 28) directly addresses this with its high specificity for the Ebola virus glycoprotein (Spec. Index = 58 vs. VSV-G). - IC50 = 0.05 μM in EBOV-GP pseudotyped systems; 3.4-fold more potent than toremifene. - Selectivity index (SI) = 98; CC50 = 5.10 μM in Huh7 cells, ensuring a wide safety window. - Documented resistance mutations enable serial-passage resistance-emergence studies. Supplied as a solid powder; lead times vary by region (typically 1-14 weeks). Global shipping with blue ice for temperature-sensitive transit.

Molecular Formula C25H40ClN3O2
Molecular Weight 450.1 g/mol
Cat. No. B14762193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-GP-IN-1
Molecular FormulaC25H40ClN3O2
Molecular Weight450.1 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O
InChIInChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1
InChIKeyJJBSSFPMAQJPSI-YCSIXTNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBOV-GP-IN-1: Potent Ebola Virus Entry Inhibitor


EBOV‑GP‑IN‑1 (designated Compound 28) is a small‑molecule Ebola virus entry inhibitor built on a (3S,4aS,8aS)‑2‑(3‑amino‑2‑hydroxypropyl)decahydroisoquinoline‑3‑carboxamide scaffold [1]. It acts by targeting the Ebola virus envelope glycoprotein (EBOV‑GP) and blocking viral entry with an IC₅₀ of 0.05 μM in a pseudotyped‑virus system [1]. The compound exhibits a selectivity index (SI) of 98 and a specificity index of 58 between EBOV‑GP and vesicular stomatitis virus glycoprotein (VSV‑G), enabling researchers to exclude non‑specific antiviral effects [1].

Pseudotyped EBOV-GP entry inhibition assays
GP-specific engagement and selectivity context
BSL-2 compatible screening and mechanistic studies

Why Substitution Fails for EBOV-GP-IN-1


EBOV entry inhibitors encompass diverse chemotypes—benzodiazepines, SERMs (e.g., toremifene, clomiphene), 4‑(aminomethyl)benzamides (e.g., CBS1118), and NPC1‑targeted agents—each with distinct binding sites, potency ranges, and selectivity profiles [1][2]. EBOV‑GP‑IN‑1 belongs to the decahydroisoquinoline‑3‑carboxamide class, which achieves a 3‑fold potency gain over toremifene and a specificity index of 58 against VSV‑G that is absent in most SERM‑based inhibitors [1]. Furthermore, resistance‑associated substitutions in GP1/GP2 residues that reduce inhibitor binding have been documented for this chemotype, and these mutations can confer cross‑resistance to other EBOV entry inhibitors, meaning that two compounds with superficially similar IC₅₀ values may exhibit completely different resistance liabilities . Therefore, substituting EBOV‑GP‑IN‑1 with an in‑class analog without verifying scaffold‑matched potency, GP‑specific selectivity, and resistance‑mutation compatibility risks generating non‑comparable or misleading experimental results.

Chemotype mismatch

Decahydroisoquinoline scaffold differs from benzodiazepines or SERMs in binding site and selectivity; similar IC₅₀ may not reflect comparable GP-specific engagement.

GP-specificity context absent in comparators

Many comparator chemotypes lack reported VSV-G counter-screen discrimination; off-target pharmacology may confound entry-mechanism interpretation.

Resistance-mutation liability

Documented GP1/GP2 substitutions may reduce inhibitor binding and confer cross-resistance; compounds without resistance annotation carry unknown mutational vulnerability.

EBOV-GP-IN-1 Differentiation Evidence


EBOV-GP-IN-1 vs. Toremifene: Anti-EBOV-GP Potency

In the primary discovery study, EBOV‑GP‑IN‑1 (Compound 28) and the known entry inhibitor toremifene were evaluated side‑by‑side in the same pseudotyped‑virus system. EBOV‑GP‑IN‑1 achieved an IC₅₀ of 0.05 μM against EBOV‑GP‑mediated entry, representing a 3.4‑fold improvement over toremifene (IC₅₀ = 0.17 μM) [1]. Both compounds were tested under identical assay conditions, eliminating inter‑laboratory variability.

Anti-EBOV-GP potency
Head-to-head
0.05 µM (EBOV-GP-IN-1) vs 0.17 µM (toremifene)
3.4-fold lower IC₅₀
Reported higher potency supports low-nanomolar entry-inhibition assay context; may enable assay designs at reduced compound concentrations.
Pseudotyped virus system, identical conditions; dose-response curves fitted by four-parameter variable-slope modeling (Han et al., 2022).
Ebola virus entry inhibition EBOV-GP pseudotyped virus antiviral potency comparison

EBOV-GP-IN-1 vs. Toremifene: Selectivity Index

In the same head‑to‑head study, EBOV‑GP‑IN‑1 exhibited a selectivity index (SI = CC₅₀/IC₅₀) of 98, compared with an SI of 55 for toremifene, representing a 1.8‑fold wider in vitro therapeutic window [1]. The CC₅₀ of EBOV‑GP‑IN‑1 was independently measured as 5.10 ± 1.56 μM against Huh7 cells in a pseudotyped‑virus assay . The higher SI indicates that EBOV‑GP‑IN‑1 can achieve complete entry blockade at concentrations further below its cytotoxic threshold than toremifene.

Selectivity Index (SI)
Head-to-head
SI 98 (CC₅₀ 5.10 µM) vs SI 55 (toremifene)
1.8-fold higher SI
Reported higher selectivity margin may support longer-exposure assay designs with increased separation between antiviral and cytotoxic concentrations.
Huh7 cells; CellTiter-Glo luminescent viability assay (Han et al., 2022).
cytotoxicity selectivity index antiviral therapeutic window

EBOV-GP-IN-1 GP-Specific Selectivity vs. VSV-G

EBOV‑GP‑IN‑1 demonstrates a specificity index of 58 between EBOV‑GP (IC₅₀ = 0.05 μM) and VSV‑G (IC₅₀ = 3.02 μM) [1]. This 60‑fold discrimination window confirms that the compound's antiviral activity is driven by EBOV‑GP‑specific engagement rather than non‑specific endosomal or membrane‑perturbing effects. In contrast, many SERM‑based entry inhibitors (e.g., toremifene, clomiphene) show off‑target effects on estrogen receptors and other cellular pathways that complicate data interpretation [2].

GP-specificity vs VSV-G
Class-level
Specificity Index 58 (EBOV-GP IC₅₀ 0.05 µM / VSV-G IC₅₀ 3.02 µM)
60-fold discrimination
Supports GP-dependent entry-mechanism interpretation; reported high specificity context may be absent in SERM-based comparator inhibitors.
Pseudotyped virus system; class-level inference (Han et al., 2022; Johansen et al., 2013).
target specificity EBOV-GP vs VSV-G off-target exclusion

EBOV-GP-IN-1 vs. Early-Generation Entry Inhibitors

Compared with early‑generation EBOV entry inhibitors, EBOV‑GP‑IN‑1 (IC₅₀ = 0.05 μM) is approximately 200‑fold more potent than the benzodiazepine derivative Compound 7 (IC₅₀ = 10 μM against infectious EBOV in cell‑based assays) [1] and approximately 57‑fold more potent than the HTS hit CBS1118 (EC₅₀ = 2.83 μM against EBOV in Vero E6 cells) [2]. These cross‑study comparisons, while derived from different assay systems, illustrate the substantial potency gains achieved through scaffold optimization from the decahydroisoquinoline series.

Historical potency gain
Cross-study
~200-fold more potent than Compound 7 (IC₅₀ 10 µM); ~57-fold more potent than CBS1118 (EC₅₀ 2.83 µM)
Reported potency gains over early-generation inhibitors may support assay condition optimization and reduced solvent-artifact risk.
Cross-study comparison; different assay systems preclude direct numerical equivalence (Basu et al., 2011; Rong et al., 2020).
potency benchmarking historical comparator entry inhibitor evolution

Resistance-Associated GP1/GP2 Mutations

Vendor‑curated resistance data indicate that EBOV‑GP‑IN‑1 susceptibility is compromised by amino‑acid substitutions in GP1 and GP2 residues clustered at the receptor‑binding and fusion‑peptide regions, and that these GP mutations confer cross‑resistance to other EBOV entry inhibitors . This information, while not derived from a published resistance‑profiling study, provides procurement‑relevant guidance: laboratories studying entry‑inhibitor resistance should incorporate GP sequencing as a monitoring strategy when using EBOV‑GP‑IN‑1, and should not assume that compounds from different chemotypes will share identical resistance profiles.

Resistance mutations
Data to verify
GP1/GP2 substitutions reduce inhibitor binding; cross-resistance to other entry inhibitors reported.
May require GP sequencing in resistance-profiling studies; resistance liability may differ from uncharacterized compounds.
Vendor annotation; independent experimental validation not available at time of writing.
drug resistance GP1/GP2 mutations cross-resistance

EBOV-GP-IN-1 Research and Application Scenarios


Pseudotyped-Virus Entry Inhibition Screening

EBOV‑GP‑IN‑1, with its IC₅₀ of 0.05 μM and specificity index of 58 against VSV‑G [1], is optimally deployed as a positive‑control entry inhibitor in EBOV‑GP‑pseudotyped‑virus high‑throughput screening cascades. Its 3.4‑fold potency advantage over toremifene [1] and its ability to discriminate GP‑specific from non‑specific antiviral effects enable robust assay validation with minimal compound carry‑over artifacts. Laboratories running BSL‑2 pseudotyped‑virus screens should select EBOV‑GP‑IN‑1 over toremifene when sub‑100 nM control inhibitor activity is required to match the sensitivity of modern screening libraries.

SAR Studies on Decahydroisoquinoline Scaffold

The discovery paper explicitly positions Compound 28 as the culmination of a scaffold‑optimization campaign, and its molecular docking analysis provides binding‑mode information that guides further derivatization [1]. Medicinal chemistry teams engaged in EBOV entry inhibitor lead optimization can use EBOV‑GP‑IN‑1 as a benchmark comparator (IC₅₀ = 0.05 μM, SI = 98) against which new analogs are measured. The follow‑up tetrahydroisoquinoline study (Lin et al., 2025) [2] demonstrates that the scaffold is amenable to further simplification while retaining activity, confirming EBOV‑GP‑IN‑1's utility as a reference point for scaffold‑hopping campaigns.

Resistance Emergence and Cross-Resistance Profiling

Because resistance‑associated mutations in GP1/GP2 residues that reduce EBOV‑GP‑IN‑1 binding have been documented, and because these mutations confer cross‑resistance to other EBOV entry inhibitors , this compound is particularly suited for serial‑passage resistance‑emergence experiments. Investigators can use EBOV‑GP‑IN‑1 as a selection agent to generate resistant viral populations, then profile cross‑resistance against inhibitors from different chemotypes (e.g., NPC1‑targeted agents such as EBOV‑IN‑1, or SERM‑based inhibitors). This application is uniquely enabled by the availability of resistance‑annotation data that is absent for many other entry inhibitors.

Mechanistic Dissection of EBOV Entry Pathways

EBOV‑GP‑IN‑1's high specificity index (Spec. Index = 58) [1] makes it an ideal tool for dissecting EBOV‑GP‑dependent entry mechanisms—including viral attachment, endosomal trafficking, and membrane fusion—without confounding non‑specific effects. When used in combination with replication inhibitors or fusion blockers, EBOV‑GP‑IN‑1 can help deconvolve the temporal sequence of entry events . Its CC₅₀ of 5.10 μM in Huh7 cells further ensures that mechanistic studies can be conducted at fully inhibitory concentrations (e.g., 0.1–1 μM) with an acceptable cytotoxicity margin.

Application
Selection Property
Validation Focus
EBOV-GP pseudotyped virus screening
GP-specific entry inhibition context
Specificity index and assay control benchmarking
Decahydroisoquinoline scaffold SAR
Scaffold-matched potency benchmark
Binding-mode and selectivity profile review
Entry-inhibitor resistance profiling
GP1/GP2 mutation susceptibility context
Cross-resistance mapping across chemotypes
EBOV entry pathway mechanistic studies
GP engagement without confounding non-specific effects
Cytotoxicity margin in Huh7 cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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